![molecular formula C25H26ClN3O3 B6525826 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(3-hydroxypropyl)urea CAS No. 946358-84-5](/img/structure/B6525826.png)
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(3-hydroxypropyl)urea
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Overview
Description
This compound contains a carbazole group, a chlorophenyl group, and two hydroxypropyl groups attached to a urea group. Carbazole is a tricyclic aromatic compound that consists of two benzene rings fused onto a pyrrole ring . Urea is an organic compound with two amine groups joined by a carbonyl functional group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a tricyclic system. The carbazole group is a planar, aromatic system, which could contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The carbazole group is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions . The hydroxypropyl groups could potentially undergo reactions typical of alcohols, such as dehydration or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar urea group and the hydroxypropyl groups could enhance its solubility in polar solvents .Scientific Research Applications
Application in Bistable Memory Devices
The compound has been used in the synthesis of poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), which has shown promising potential for application in bistable memory devices . The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacryalamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage .
Role in Fighting Diabetes
Carbazole derivatives, including this compound, have been studied for their role in the pathogenesis and development of diabetes . They have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Use in Organic Memory Devices
The compound has been used in the synthesis of poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), which has shown potential as a suitable material for organic memory devices . The physical network enhances the thermal and mechanical stability of the PCaPMA in comparison to similar polymers .
Application in Resistive Memory Effect
The compound has been used in the synthesis of poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), which exhibits a rewritable resistive memory effect . This is attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .
Role in Antihyperglycemic Agents
Carbazole derivatives, including this compound, have been studied for their role as antihyperglycemic agents . They have demonstrated the ability to inhibit the enzyme α-glucosidase, which catalyzes the final stage of the digestion process of carbohydrates to monosaccharides .
Use in Electropolymerization
The compound has been used in the synthesis of 9H-carbazole-9-carbothioic methacrylic thioanhydride (CzCS 2 metac), which has been electrocoated on GCE .
Mechanism of Action
Future Directions
The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. It could be of interest in materials science (for example, in the development of new organic semiconductors) or in medicinal chemistry (as a potential pharmaceutical compound) .
properties
IUPAC Name |
1-(3-carbazol-9-yl-2-hydroxypropyl)-3-(4-chlorophenyl)-1-(3-hydroxypropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3/c26-18-10-12-19(13-11-18)27-25(32)28(14-5-15-30)16-20(31)17-29-23-8-3-1-6-21(23)22-7-2-4-9-24(22)29/h1-4,6-13,20,30-31H,5,14-17H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGKBMRJKHBGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN(CCCO)C(=O)NC4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-3-(4-chlorophenyl)-1-(3-hydroxypropyl)urea |
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